molecular formula C24H21N3O B12547566 Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- CAS No. 832676-81-0

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-

Cat. No.: B12547566
CAS No.: 832676-81-0
M. Wt: 367.4 g/mol
InChI Key: JNUFSYMQUWVTEG-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- is a complex heterocyclic compound. It belongs to the class of fused N-heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features an imidazoquinazoline core, which is a significant structural motif in various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones involves the reaction of 1H-benzo[d]imidazol-2-amine, various aldehydes, and 1,3-dicarbonyl compounds in the presence of molybdate sulfuric acid (MSA) as a catalyst . This green synthesis is performed under solvent-free conditions, making it environmentally friendly and yielding high product quantities.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of reusable catalysts like molybdate sulfuric acid (MSA) and solvent-free conditions suggests that scalable and sustainable production methods are feasible.

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its pharmacological properties are explored for developing new drugs, particularly in cancer research and antimicrobial therapies.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including material science and catalysis.

Mechanism of Action

The mechanism of action of imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- is unique due to its specific substitution pattern and the presence of phenylmethyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

832676-81-0

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

1,3-dibenzyl-3,5-dihydroimidazo[2,1-b]quinazolin-2-one

InChI

InChI=1S/C24H21N3O/c28-23-22(15-18-9-3-1-4-10-18)26-17-20-13-7-8-14-21(20)25-24(26)27(23)16-19-11-5-2-6-12-19/h1-14,22H,15-17H2

InChI Key

JNUFSYMQUWVTEG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N=C3N1C(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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